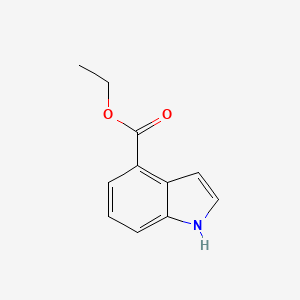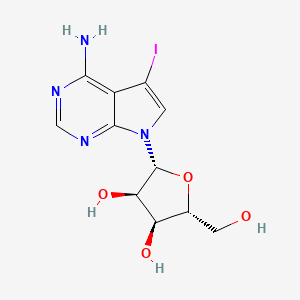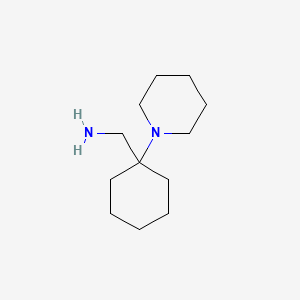
(1-(Piperidin-1-yl)cyclohexyl)methanamine
Übersicht
Beschreibung
“(1-(Piperidin-1-yl)cyclohexyl)methanamine” is a chemical compound with the CAS Number: 41805-36-1 . It has a molecular weight of 196.34 and its IUPAC name is [1- (1-piperidinyl)cyclohexyl]methanamine .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H24N2/c13-11-12(7-3-1-4-8-12)14-9-5-2-6-10-14/h1-11,13H2 . This indicates that it has a cyclohexyl group attached to a methanamine group via a piperidinyl group . Physical And Chemical Properties Analysis
“(1-(Piperidin-1-yl)cyclohexyl)methanamine” is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Antiserotonin and Antihistaminic Properties
Cyproheptadine, a derivative closely related to "(1-(Piperidin-1-yl)cyclohexyl)methanamine," has demonstrated significant antihistaminic and antiserotonin activities. This compound was found to effectively antagonize the vasodepressor effects of histamine and block the vasopressor actions of serotonin, indicating its potential in treating allergies and serotonin syndrome-related symptoms (Stone et al., 1961).
Analgesic Effects
Research on phencyclidine derivatives, structurally related to "(1-(Piperidin-1-yl)cyclohexyl)methanamine," has shown notable analgesic effects. These studies have contributed to understanding the analgesic potential of such compounds, which could lead to new pain management therapies (Ahmadi et al., 2009).
Neuroprotective and Cognitive Enhancements
Compounds structurally similar to "(1-(Piperidin-1-yl)cyclohexyl)methanamine" have been investigated for their neuroprotective properties and potential to enhance cognitive functions. These studies aim to explore therapeutic applications for neurodegenerative diseases and cognitive impairments (Stäubli et al., 1994).
Metabolic and Excretion Studies
Metabolic and excretion studies of compounds related to "(1-(Piperidin-1-yl)cyclohexyl)methanamine" provide insights into their pharmacokinetics and safety profiles. Understanding the metabolism and elimination pathways of these compounds is crucial for their development as therapeutic agents (Sharma et al., 2012).
Immunomodulatory Activities
Piperine, a compound with a similar piperidine structure, has been studied for its immunomodulatory activities. These studies suggest the potential of piperidine derivatives in enhancing the efficacy of existing treatments for infections like tuberculosis, highlighting their role in immune system modulation (Sharma et al., 2014).
Safety And Hazards
This compound is classified as dangerous, with hazard statements H302 and H314 . This means it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P260), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Eigenschaften
IUPAC Name |
(1-piperidin-1-ylcyclohexyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2/c13-11-12(7-3-1-4-8-12)14-9-5-2-6-10-14/h1-11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGRMGNDTSKKJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN)N2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00327966 | |
| Record name | 1-[1-(Piperidin-1-yl)cyclohexyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00327966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(Piperidin-1-yl)cyclohexyl)methanamine | |
CAS RN |
41805-36-1 | |
| Record name | 1-[1-(Piperidin-1-yl)cyclohexyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00327966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

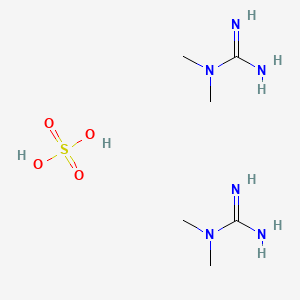








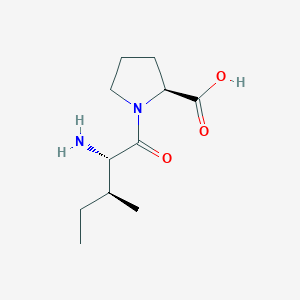
![L-Leucinamide, N-acetyl-L-leucyl-N-[4-[(aminoiminomethyl)amino]-1-formylbutyl]-](/img/structure/B1582131.png)
